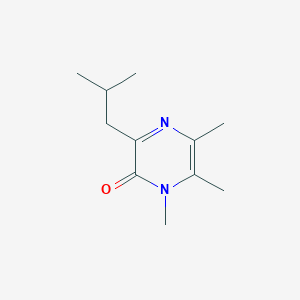
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone is an organic compound belonging to the pyrazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone typically involves the condensation of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable diketone with an amine in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while substitution reactions can introduce various functional groups into the pyrazinone ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazine: Similar structure but lacks the carbonyl group.
1,5,6-trimethyl-3-isobutyl-2(1H)-pyridone: Similar structure but with a nitrogen atom in a different position.
Uniqueness
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone is unique due to its specific substitution pattern and the presence of both methyl and isobutyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
137232-67-8 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1,5,6-trimethyl-3-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-7(2)6-10-11(14)13(5)9(4)8(3)12-10/h7H,6H2,1-5H3 |
InChI Key |
RILXBJSXFPLPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)C(=N1)CC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















